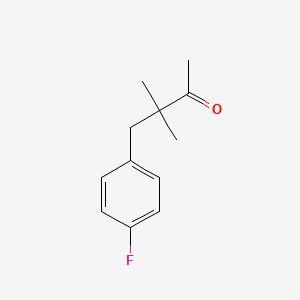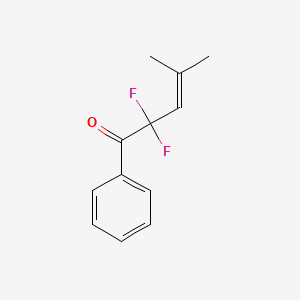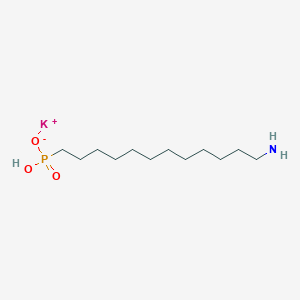
Potassium hydrogen (12-aminododecyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium hydrogen (12-aminododecyl)phosphonate is a compound that belongs to the class of phosphonates, which are characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium hydrogen (12-aminododecyl)phosphonate typically involves the reaction of 12-aminododecanol with phosphorus trichloride, followed by hydrolysis and neutralization with potassium hydroxide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
-
Step 1: Formation of 12-aminododecyl phosphonate
Reactants: 12-aminododecanol, phosphorus trichloride
Conditions: Anhydrous conditions, inert atmosphere, controlled temperature
Reaction: [ \text{12-aminododecanol} + \text{PCl}_3 \rightarrow \text{12-aminododecyl phosphonate} ]
-
Step 2: Hydrolysis and Neutralization
Reactants: 12-aminododecyl phosphonate, water, potassium hydroxide
Conditions: Controlled pH, moderate temperature
Reaction: [ \text{12-aminododecyl phosphonate} + \text{H}_2\text{O} + \text{KOH} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The use of automated systems for precise control of reaction parameters ensures consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium hydrogen (12-aminododecyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The phosphonate group can be reduced to phosphine derivatives.
Substitution: The hydrogen atoms on the amino group can be substituted with alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkylating agents like methyl iodide or acylating agents like acetic anhydride are employed.
Major Products
Oxidation: Nitro or nitroso derivatives of the compound.
Reduction: Phosphine derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium hydrogen (12-aminododecyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of membrane proteins and as a component in the formulation of liposomes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and as an additive in lubricants.
Wirkmechanismus
The mechanism by which potassium hydrogen (12-aminododecyl)phosphonate exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with membrane proteins, enzymes, and nucleic acids.
Pathways: It can modulate signaling pathways related to cell membrane integrity, enzyme activity, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium hydrogen phosphonate
- 12-aminododecyl phosphonate
- Dipotassium phosphonate
Uniqueness
Potassium hydrogen (12-aminododecyl)phosphonate is unique due to its long alkyl chain with an amino group, which imparts distinct physicochemical properties and biological activities compared to other phosphonates. This structural feature enhances its solubility in organic solvents and its ability to interact with biological membranes, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H27KNO3P |
|---|---|
Molekulargewicht |
303.42 g/mol |
IUPAC-Name |
potassium;12-aminododecyl(hydroxy)phosphinate |
InChI |
InChI=1S/C12H28NO3P.K/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16;/h1-13H2,(H2,14,15,16);/q;+1/p-1 |
InChI-Schlüssel |
YHNGWWHKBXACQR-UHFFFAOYSA-M |
Kanonische SMILES |
C(CCCCCCP(=O)(O)[O-])CCCCCN.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






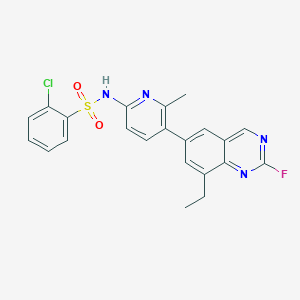
![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)
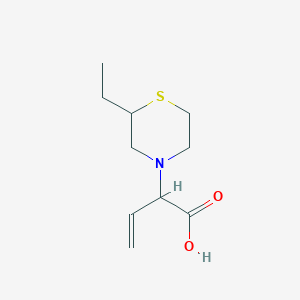
![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
![1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone](/img/structure/B12843908.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)


